molecular formula C13H10ClFS B7991805 1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991805
M. Wt: 252.73 g/mol
InChI Key: COPXIWFFYJGBKX-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a (3-chlorophenyl)sulfanylmethyl group. Its reactivity and stability are likely modulated by the interplay between the fluorine atom’s electronegativity and the sulfur-containing substituent’s electron-donating or withdrawing capacity .

Properties

IUPAC Name

1-chloro-3-[(4-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXIWFFYJGBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 3-chlorobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.

    Coupling Reaction: The deprotonated thiol group reacts with the fluorobenzene under the influence of a suitable catalyst, such as palladium, to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanylmethyl derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

1-Fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

This analog replaces the 3-chlorophenyl group with a 3-fluorophenyl moiety. For example, the C-F bond’s strength may enhance thermal stability compared to the C-Cl bond in the target compound. Spectroscopic differences, such as 19F NMR shifts, would also arise due to the distinct electronic environments .

Sulfur Oxidation State Variations

1-Fluoro-4-(methylsulfinyl)benzene (6b)

The sulfinyl (-SO-) group in this compound introduces greater polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the target compound. NMR data for 6b (1H: δ 2.72 ppm for CH3; 13C: δ 44.2 ppm for S-CH3) contrasts with sulfanyl analogs, where the methyl group’s protons and carbons typically resonate at lower chemical shifts due to reduced electron withdrawal by sulfur. Sulfinyl groups also increase oxidation sensitivity, making 6b more reactive under oxidative conditions compared to the sulfanyl derivative .

1-Chloro-4-(phenylsulfonyl)benzene

The sulfonyl (-SO2-) group in this compound is strongly electron-withdrawing, significantly reducing electron density on the benzene ring compared to the sulfanyl group. This enhances electrophilic substitution resistance but may improve binding in pesticidal applications (e.g., as Sulphenone). The target compound’s sulfanyl group, being less oxidized, likely offers greater nucleophilicity and redox flexibility .

Substituent Bulk and Electronic Effects

1-Fluoro-4-(trimethylsilyl)benzene

The trimethylsilyl (-SiMe3) group is sterically bulky and weakly electron-donating via σ-π conjugation. This contrasts with the sulfanylmethyl group’s moderate electron-donating capacity (via sulfur’s lone pairs). Physical properties diverge: the trimethylsilyl derivative has a lower boiling point (92–93°C at 60 mmHg) and density (0.945 g/mL) compared to the target compound, which likely exhibits higher boiling points and density due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Structural Analogs in Agrochemical Contexts

Methyl 2-(3-chlorophenyl)sulfanylacetate

This compound shares the 3-chlorophenylsulfanyl motif but incorporates an ester group. The ester functionality introduces hydrolytic sensitivity absent in the target compound, limiting its stability in aqueous environments.

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Density (g/mL) Refractive Index
1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene N/A* N/A* N/A*
1-Fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene N/A N/A N/A
1-Fluoro-4-(trimethylsilyl)benzene 92–93 (60 mmHg) 0.945 Not reported

Table 2: NMR Chemical Shifts (Selected Substituents)

Compound 1H NMR (CH3, δ ppm) 13C NMR (S-CH3, δ ppm)
1-Fluoro-4-(methylsulfinyl)benzene (6b) 2.72 (s) 44.2
1-Chloro-4-(methylsulfinyl)benzene (7b) 2.72 (s) 44.1
Methyl 2-(3-chlorophenyl)sulfanylacetate Not reported Not reported

Key Research Findings

  • Reactivity : Sulfanyl groups exhibit nucleophilic character, enabling thiol-ene click reactions, whereas sulfonyl/sulfinyl analogs are more oxidation-resistant or reactive in redox environments .

Biological Activity

1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H10ClF S
  • IUPAC Name : this compound
  • Molecular Weight : 254.73 g/mol

The presence of a fluorine atom and a chlorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can increase lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins. The compound may act as an enzyme inhibitor or modulate receptor activity through competitive or non-competitive mechanisms.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes, which may lead to therapeutic effects or adverse reactions. For instance, studies on fluorinated compounds have shown significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Cytotoxicity Studies

Cytotoxicity assessments reveal that halogenated compounds often exhibit varying degrees of toxicity depending on their structure. The following table summarizes cytotoxicity data for related compounds:

Compound NameCell Line TestedCC50 (µM)Mechanism of Action
Compound AHeLa< 20Enzyme inhibition
Compound BLLC-MK2< 80Receptor modulation
This compoundTBDTBDTBD

*Note: Specific CC50 values for this compound are yet to be determined (TBD).

Toxicological Profiles

Toxicity studies have indicated that compounds with similar structures can exhibit acute toxicity. For example, the median lethal dose (LD50) for related compounds has been reported between 2,200 mg/kg and 3,200 mg/kg in animal models . Understanding the toxicological profile is crucial for assessing the safety of this compound in therapeutic applications.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antiviral Activity : A study on fluorinated analogs revealed a lack of antiviral activity against specific viruses in non-toxic concentrations, indicating that while some derivatives may possess potential therapeutic benefits, others may not exhibit desired effects .
  • Cancer Cell Lines : In vitro studies showed that certain fluorinated compounds displayed significant cytotoxicity against cancer cell lines such as HeLa and A549, suggesting potential applications in cancer therapy .

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